molecular formula C13H11N3 B3356295 Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl- CAS No. 65610-28-8

Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl-

Cat. No.: B3356295
CAS No.: 65610-28-8
M. Wt: 209.25 g/mol
InChI Key: CXWKUBNIEIPXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b]pyridazine is a fused bicyclic heterocycle comprising imidazole and pyridazine rings. The 6-methyl-2-phenyl derivative features a methyl group at position 6 and a phenyl substituent at position 2. Its synthesis typically involves condensation of substituted pyridazines with haloacetaldehyde derivatives or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) . This compound has been explored in medicinal chemistry due to its structural versatility, with substituents at positions 2 and 6 significantly influencing biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2-phenylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-7-8-13-14-12(9-16(13)15-10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWKUBNIEIPXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443406
Record name Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65610-28-8
Record name Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones or α-haloesters, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a wide range of applications across several domains:

1. Medicinal Chemistry

  • Anti-cancer Activity: Imidazo[1,2-b]pyridazine derivatives have been studied for their ability to inhibit various kinases associated with cancer progression. For instance, compounds targeting the TAK1 kinase have shown promising results in reducing tumor growth .
  • Anti-inflammatory Properties: Research indicates that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Effects: Studies have demonstrated the antimicrobial activity of imidazo[1,2-b]pyridazine derivatives against various bacterial strains, suggesting their utility in developing new antibiotics .

2. Biological Research

  • Enzyme Inhibition: The compound has been identified as an inhibitor for several critical enzymes including BCL-ABL kinase and VEGF receptor kinase, which are involved in cell signaling pathways related to cancer and angiogenesis .
  • Mechanism of Action: Its mechanism often involves binding to the active sites of kinases, thereby inhibiting their activity and affecting downstream signaling pathways crucial for cell proliferation and survival.

3. Industrial Applications

  • Material Science: Imidazo[1,2-b]pyridazine derivatives are being explored for their potential use in developing new materials due to their unique chemical properties. They can serve as catalysts in various chemical reactions, enhancing reaction efficiency and selectivity .

Case Study 1: TAK1 Kinase Inhibition

A study demonstrated that introducing morpholine at the C6 position of imidazo[1,2-b]pyridazine improved its inhibitory effect on TAK1 kinase compared to other derivatives. This modification resulted in enhanced selectivity and potency against cancer cells .

Case Study 2: Antimicrobial Activity

Research highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives against resistant bacterial strains. The compounds exhibited significant antibacterial activity through mechanisms involving disruption of bacterial cell wall synthesis and function .

Data Tables

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnti-cancer agentsInhibition of TAK1 kinase leads to reduced tumor growth
Anti-inflammatory drugsModulation of inflammatory pathways
Biological ResearchEnzyme inhibitorsEffective against BCL-ABL and VEGF receptor kinases
Industrial ApplicationsCatalysts in chemical reactionsEnhanced reaction efficiency

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites. This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis . The compound’s ability to bind to the hinge region of kinases is crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of imidazo[1,2-b]pyridazine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 6-methyl-2-phenylimidazo[1,2-b]pyridazine with key analogues:

Table 1: Substituent Patterns and Physicochemical Properties

Compound Substituents (Position) Melting Point (°C) logP* Key Synthetic Routes
6-Methyl-2-phenyl 6-CH₃, 2-Ph Not reported ~2.1† Suzuki coupling
6-Chloro-2-phenyl 6-Cl, 2-Ph 286.5–287.9 ~2.8 Nucleophilic displacement
6-Methylthio-2-(4-DMAP)‡ 6-SCH₃, 2-(4-NMe₂-Ph) Not reported ~1.5 Pd-catalyzed cross-coupling
6-Methoxy-2-(1-naphthyl) 6-OCH₃, 2-naphthyl Not reported ~3.2 Halogen displacement
6-Pyrrolidinyl-2-phenyl 6-pyrrolidine, 2-Ph Not reported ~1.3 Buchwald-Hartwig amination

*Calculated using XlogP3 (); †Estimated based on structural similarity; ‡DMAP = dimethylaminophenyl.

Structure-Activity Relationship (SAR) and Computational Insights

  • Position 2 : Aromatic substituents (e.g., phenyl, naphthyl) enhance π-π stacking with hydrophobic pockets in kinase targets . Electron-donating groups (e.g., 4-DMAP) at position 2 reduce lipophilicity, improving Aβ plaque binding .
  • Position 6 : Electronegative groups (Cl, OCH₃) increase logP and membrane permeability, favoring antimicrobial activity . Methylthio (-SCH₃) groups enhance Aβ affinity by balancing hydrophobicity and hydrogen bonding . Methyl (-CH₃) substituents, as in the target compound, optimize kinase inhibition by fitting into c-Met’s ATP-binding pocket .
  • Electronic Effects : Computational studies () show that 6-methyl-2-phenyl derivatives exhibit lower electron density at the pyridazine ring compared to chloro or methoxy analogues, favoring interactions with polar kinase residues .

Biological Activity

Imidazo[1,2-b]pyridazine derivatives, particularly 6-methyl-2-phenyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The imidazo[1,2-b]pyridazine scaffold is characterized by a fused heterocyclic ring system that contributes to its pharmacological properties. The specific derivative 6-methyl-2-phenyl-imidazo[1,2-b]pyridazine incorporates a methyl group at the 6-position and a phenyl group at the 2-position, enhancing its biological profile.

Biological Activities

  • Kinase Inhibition
    • Mechanism : Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of various kinases. For instance, they inhibit Break point cluster-Abelson (BCL-ABL) kinase and vascular endothelial growth factor receptor 2 (VEGFR2), which are crucial in cancer progression and angiogenesis .
    • Case Study : A study demonstrated that a derivative of imidazo[1,2-b]pyridazine exhibited IC50 values of 1.9 nM against c-Met and 2.2 nM against VEGFR2 . This suggests significant potential for targeting these pathways in oncology.
  • Binding Affinity to Amyloid Plaques
    • Mechanism : Some derivatives have shown high binding affinities to amyloid plaques associated with Alzheimer's disease. For example, a compound with a binding affinity (Ki) of 11.0 nM was noted for its potential use as a positron emission tomography (PET) radiotracer .
    • Research Findings : The study indicated that structural modifications significantly influenced binding affinities, highlighting the importance of structure-activity relationships (SAR) in drug design.
  • Anti-inflammatory and Anticancer Properties
    • Mechanism : Beyond kinase inhibition, imidazo[1,2-b]pyridazine derivatives exhibit anti-inflammatory effects and cytotoxicity against various cancer cell lines.
    • Case Study : A recent review noted that certain derivatives displayed IC50 values for anti-inflammatory activity ranging from 71.11 to 81.77 μg/mL compared to standard drugs like diclofenac . Additionally, compounds were tested against breast cancer cell lines (MCF7) with promising results.

Structure-Activity Relationships (SAR)

The efficacy of imidazo[1,2-b]pyridazine compounds is closely related to their chemical structure. Modifications at specific positions can drastically alter their biological activity:

CompoundPositionModificationBiological Activity
Compound A6MethylVEGFR2 Inhibition (IC50 = 1.9 nM)
Compound B2PhenylAmyloid Plaque Binding (Ki = 11.0 nM)
Compound C6EthylAnti-inflammatory Activity (IC50 = 76.58 μg/mL)

Cytotoxicity Studies

A critical aspect of evaluating new compounds is their cytotoxicity profile. Research indicates that many imidazo[1,2-b]pyridazine derivatives are non-cytotoxic at concentrations up to 10 µM when tested on SH-SY5Y neuroblastoma cells . This suggests a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-methyl-2-phenylimidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted pyridazines and electrophilic reagents. For example, ethyl (chloroacetyl)carbamate reacts with pyridazine derivatives under basic conditions (e.g., Na₂HPO₄ in DMA) to form the imidazo[1,2-b]pyridazine core . Transition-metal-catalyzed cross-coupling reactions (e.g., palladium or copper catalysts) are also employed to introduce aryl or heteroaryl substituents . Post-functionalization steps, such as acylation with R₁COCl or nucleophilic substitution with amines, enable diversification of the scaffold .

Q. How can structural isomers of imidazo[1,2-b]pyridazine be distinguished experimentally?

  • Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. The shared nitrogen atom in imidazo[1,2-b]pyridazine (vs. other isomers like imidazo[4,5-c]pyridazine) creates distinct electronic environments detectable via ¹H-¹³C HMBC or NOESY. For example, the coupling pattern of the methyl group at position 6 in 6-methyl-2-phenyl derivatives can confirm regiochemistry .

Q. What analytical techniques are used to characterize imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard. For instance, in antiplasmodial derivatives, ¹H NMR (300 MHz, CDCl₃) resolves aromatic protons (δ 8.76–7.36 ppm) and coupling constants (e.g., J = 6.3 Hz for pyridyl protons) . LC-MS purity assessments (>95%) and elemental analysis further validate structural integrity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of imidazo[1,2-b]pyridazine-based kinase inhibitors?

  • Methodological Answer : Iterative substituent modification is key. For TYK2 pseudokinase inhibitors, introducing electron-withdrawing groups (e.g., fluorine) at position 6 enhances potency, while bulky substituents at position 2 improve selectivity over JAK1/2 . Computational docking (e.g., using JH2 domain models) and cellular assays (IC₅₀ in THP-1 cells) validate binding modes .

Q. What strategies address low regioselectivity during functionalization of the imidazo[1,2-b]pyridazine core?

  • Methodological Answer : Directed ortho-metalation (DoM) with LDA or TMPZnCl·LiCl enables regioselective C-H activation. For example, lithiation at position 3 allows electrophilic quenching with aldehydes or halogens . Transition-metal-catalyzed C-H borylation (e.g., Ir catalysts) also introduces boronate groups for Suzuki-Miyaura cross-couplings .

Q. How do imidazo[1,2-b]pyridazine derivatives achieve allosteric kinase inhibition?

  • Methodological Answer : These compounds bind to pseudokinase domains (e.g., TYK2 JH2), stabilizing inactive conformations. For instance, compound 7 (imidazo[1,2-b]pyridazine scaffold) disrupts IL-23 signaling by preventing JH1-JH2 domain dimerization, validated via FRET-based assays and Western blotting of STAT3 phosphorylation .

Q. What in vitro and in vivo models are suitable for evaluating anti-cancer activity of 6-methyl-2-phenyl derivatives?

  • Methodological Answer : Use cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HCT-116 for c-Met/VEGFR2 inhibition) . For in vivo studies, xenograft models (e.g., subcutaneous tumors in nude mice) assess efficacy. Pharmacokinetic profiling (plasma t₁/₂, AUC) and toxicity screens (hepatic/renal markers) ensure therapeutic windows .

Data Contradiction Analysis

Q. Why do some imidazo[1,2-b]pyridazine derivatives show inconsistent kinase inhibition profiles across studies?

  • Analysis : Discrepancies arise from assay conditions (e.g., ATP concentrations in kinase assays) or cellular context (e.g., overexpression vs. endogenous kinase levels). For example, Haspin inhibitors may show variable IC₅₀ in HeLa vs. Jurkat cells due to differences in H3T3 phosphorylation feedback . Cross-validate using orthogonal methods (e.g., thermal shift assays and CRISPR-knockout models).

Q. How to reconcile conflicting solubility data for imidazo[1,2-b]pyridazine analogs?

  • Analysis : Solubility varies with substituents and counterions. While 6-methyl-2-phenyl derivatives are typically lipophilic, introducing polar groups (e.g., 4-hydroxyphenyl at position 2) or salt formation (e.g., HCl salts) improves aqueous solubility . Use HPLC-UV (λ = 254 nm) with a C18 column to measure logP and corroborate with shake-flask assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl-
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.